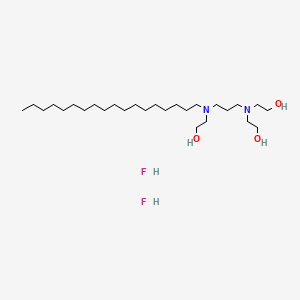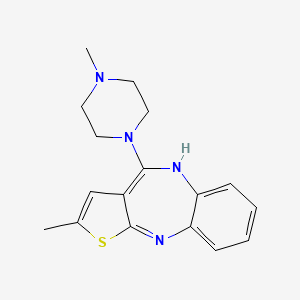
オレウロペイン
概要
説明
Oleuropein is a glycosylated seco-iridoid, a type of phenolic bitter compound found in green olive skin, flesh, seeds, and leaves . The term oleuropein is derived from the botanical name of the olive tree, Olea europaea . It is known for its potent antioxidant, anti-inflammatory, and antimicrobial properties .
科学的研究の応用
Oleuropein has a wide range of scientific research applications:
Chemistry: Used as a natural antioxidant in various chemical formulations.
Biology: Studied for its antimicrobial and anti-biofilm properties against various pathogens.
Medicine: Investigated for its potential in cardiovascular health, cancer prevention, and neuroprotection
Industry: Utilized in food products for its health-promoting properties and as a natural preservative.
作用機序
Target of Action
Oleuropein’s primary targets are associated with inflammation, oxidative stress, and metabolic disorders . It interacts with Nuclear factor erythroid 2-related factor 2 (NrF2) , a transcription factor that regulates the expression of antioxidant proteins . It also targets peroxisome proliferator-activated receptors (PPARs) , which play a crucial role in regulating lipid metabolism and inflammation .
Mode of Action
Oleuropein exerts its effects by modulating the activity of its targets. It stimulates the expression of intracellular antioxidant enzymes via the activation of NrF2 transcription . This results in an increase in the level of non-enzymatic antioxidants such as glutathione, α-tocoferol, β-carotene, and ascorbic acid . Furthermore, oleuropein has been shown to disrupt preformed amyloid β (Aβ) fibrils, which are associated with neurodegenerative disorders .
Biochemical Pathways
Oleuropein influences several biochemical pathways. It modulates the AMP-activated protein kinase signaling pathway , which is involved in cellular energy homeostasis . It also affects the extracellular signal–regulated kinase pathway and autophagy , both of which play a role in cell survival and death . Furthermore, oleuropein regulates the phosphoinositide 3-kinase/protein kinase B (AKT)/forkhead box protein O1 pathway , which is involved in cell growth and survival .
Pharmacokinetics
Oleuropein is absorbed through the small intestine wall, possibly due to its polarity or through the use of a glucose transporter . Many questions about its bioavailability, bioaccessibility, and dosage remain unresolved .
Result of Action
The molecular and cellular effects of oleuropein’s action are diverse. It has been shown to have anti-inflammatory and antioxidant effects . It can also reduce amyloid β (Aβ) aggregates , thereby diminishing the related cytotoxicity and inflammation . Moreover, oleuropein has been found to have anti-cancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of oleuropein. For instance, the presence of other compounds in the diet can affect the absorption and metabolism of oleuropein . Furthermore, the effect of oleuropein can be modified by the physiological state of the individual, such as the presence of inflammation or metabolic disorders .
生化学分析
Biochemical Properties
Oleuropein plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oleuropein activates enzymes such as pepsin, trypsin, lipase, glycerol dehydrogenase, and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . Additionally, it inhibits the activity of other enzymes, thereby modulating metabolic processes. These interactions highlight oleuropein’s multifaceted role in biochemical reactions.
Cellular Effects
Oleuropein exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, oleuropein has been shown to induce autophagy, inhibit amyloid fibril growth, and exert anti-cancer effects . These actions are mediated through its impact on key signaling pathways and gene expression profiles, underscoring its potential therapeutic applications.
Molecular Mechanism
At the molecular level, oleuropein exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, oleuropein inhibits the activity of certain enzymes involved in oxidative stress and inflammation . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to oleuropein’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oleuropein change over time. Studies have shown that oleuropein is relatively stable, but it can degrade into other bioactive compounds such as hydroxytyrosol . Long-term exposure to oleuropein has been observed to maintain its beneficial effects on cellular function, including sustained antioxidant and anti-inflammatory activities. These findings highlight the importance of considering temporal dynamics in oleuropein research.
Dosage Effects in Animal Models
The effects of oleuropein vary with different dosages in animal models. At lower doses, oleuropein exhibits beneficial effects such as improved cardiovascular health and reduced oxidative stress . At higher doses, it may cause toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications. Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing oleuropein’s benefits.
Metabolic Pathways
Oleuropein is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of proteins, carbohydrates, and lipids . For instance, oleuropein activates enzymes like lipase and glycerol dehydrogenase, influencing lipid metabolism. Additionally, it affects metabolic flux and metabolite levels, contributing to its overall metabolic impact.
Transport and Distribution
Within cells and tissues, oleuropein is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . These interactions ensure that oleuropein reaches its target sites, where it can exert its biological effects. Understanding these transport and distribution mechanisms is crucial for optimizing oleuropein’s therapeutic potential.
Subcellular Localization
Oleuropein’s subcellular localization plays a critical role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, oleuropein may localize to mitochondria, where it can modulate mitochondrial function and oxidative stress. These subcellular dynamics are essential for understanding oleuropein’s precise mechanisms of action.
準備方法
Oleuropein can be extracted from olive leaves and other parts of the olive tree using various methods. Common extraction techniques include ethanol-modified supercritical extraction with carbon dioxide, conventional methanol extraction, and ultrasonic extraction with deep eutectic solvents . Industrial production often involves the use of lye solutions to hydrolyze the ester bond in oleuropein, facilitating its release into the solution .
化学反応の分析
Oleuropein undergoes several types of chemical reactions, including:
Oxidation: Oleuropein can be oxidized to form hydroxytyrosol, a compound with significant antioxidant properties.
Hydrolysis: Enzymatic hydrolysis of oleuropein generates oleuropein aglycone and hydroxytyrosol.
Common reagents used in these reactions include enzymes for hydrolysis and oxidizing agents for oxidation reactions. Major products formed from these reactions include hydroxytyrosol and oleuropein aglycone .
類似化合物との比較
Oleuropein is often compared with other phenolic compounds such as hydroxytyrosol and verbascoside. While hydroxytyrosol shares many antioxidant properties with oleuropein, it is more potent in its pure form . Verbascoside, another phenolic compound, also exhibits antimicrobial and anti-inflammatory properties but differs in its molecular structure and specific biological activities .
特性
CAS番号 |
32619-42-4 |
|---|---|
分子式 |
C25H32O13 |
分子量 |
540.5 g/mol |
IUPAC名 |
methyl (4S,5Z,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C25H32O13/c1-3-13-14(9-19(29)35-7-6-12-4-5-16(27)17(28)8-12)15(23(33)34-2)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h3-5,8,11,14,18,20-22,24-28,30-32H,6-7,9-10H2,1-2H3/b13-3-/t14-,18+,20+,21-,22+,24-,25-/m0/s1 |
InChIキー |
RFWGABANNQMHMZ-WLFYAOHHSA-N |
SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O |
異性体SMILES |
C/C=C\1/[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O |
正規SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O |
外観 |
Solid powder |
melting_point |
89 - 91 °C |
Key on ui other cas no. |
32619-42-4 |
物理的記述 |
Solid |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Oleuropein |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


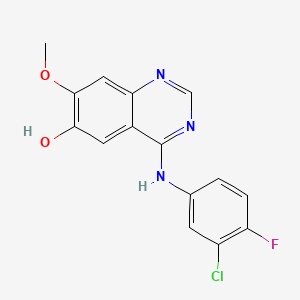
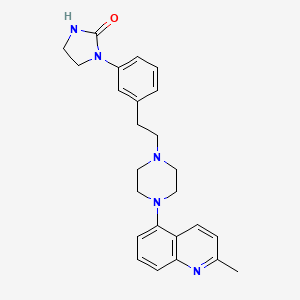
![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)
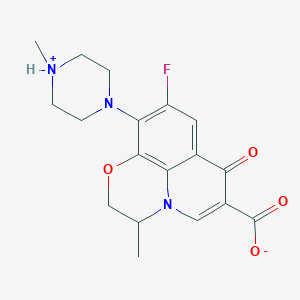
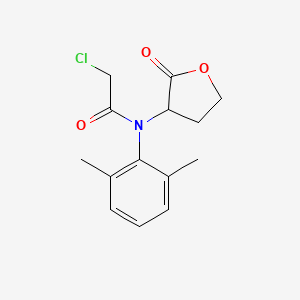


![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)



